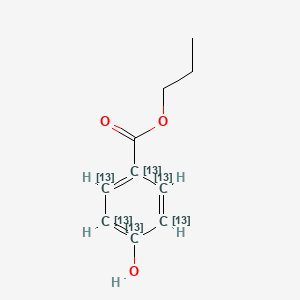

Propyl Paraben-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

propyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3+1,4+1,5+1,6+1,8+1,9+1 |

InChI Key |

QELSKZZBTMNZEB-CICUYXHZSA-N |

Isomeric SMILES |

CCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Propyl Paraben-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Propyl Paraben-¹³C₆, an isotopically labeled version of Propyl Paraben used as an internal standard in quantitative analytical studies. This document outlines the chemical synthesis, detailed experimental protocols, purification techniques, and relevant characterization data.

Introduction

Propyl Paraben (propyl 4-hydroxybenzoate) is an n-propyl ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Propyl Paraben-¹³C₆ is a stable isotope-labeled analog where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of propyl paraben in various matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

The primary route for synthesizing parabens is the Fischer-Speier esterification of 4-hydroxybenzoic acid with the corresponding alcohol, catalyzed by a strong acid.[1] For the synthesis of Propyl Paraben-¹³C₆, the same principle applies, utilizing ¹³C-labeled 4-hydroxybenzoic acid as the starting material.

Synthesis of Propyl Paraben-¹³C₆

The synthesis involves the acid-catalyzed esterification of 4-hydroxybenzoic acid-¹³C₆ with n-propanol. The reaction proceeds by protonation of the carboxylic acid group, followed by nucleophilic attack by the propanol, and subsequent elimination of water to form the ester.

Reaction Scheme:

4-Hydroxybenzoic acid-¹³C₆ + n-Propanol ⇌ Propyl Paraben-¹³C₆ + H₂O (in the presence of H⁺ catalyst)

A visual representation of the synthesis workflow is provided below.

Experimental Protocols

The following protocol is adapted from established methods for paraben synthesis.[2] Researchers should perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment.

3.1. Materials and Equipment

-

4-Hydroxybenzoic acid-¹³C₆

-

n-Propanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)

3.2. Synthesis Procedure

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 1 mole equivalent of 4-hydroxybenzoic acid-¹³C₆ with 3-4 mole equivalents of n-propanol.[2] The excess propanol serves as both a reactant and a solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 mole equivalents) to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 95-100°C) with continuous stirring.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[2]

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess n-propanol, potentially using a rotary evaporator or steam distillation.[2]

-

Pour the cooled residue into a beaker. Slowly add 10% sodium carbonate solution while stirring until the pH of the solution is neutral (pH 7.0-8.0).[2] This step neutralizes the acidic catalyst and any unreacted 4-hydroxybenzoic acid.

-

Crystallization and Isolation: The crude Propyl Paraben-¹³C₆ will precipitate as a white solid upon neutralization and cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water to remove residual salts and impurities.[2]

-

Drying: Dry the collected solid under vacuum to yield the crude product.

Purification

For use as an analytical standard, the crude product must be purified to a high degree (>95%). A combination of recrystallization and preparative HPLC is recommended.

4.1. Recrystallization

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent will depend on the impurity profile of the crude product.

4.2. Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC is the method of choice.[3]

Illustrative HPLC Purification Workflow:

Example HPLC Method Parameters (Analytical Scale):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water.[4]

-

Detection: UV at 254 nm.[4]

-

Flow Rate: ~1 mL/min.[4]

Note: These parameters would need to be scaled up for a preparative separation.

Data Presentation

The following table summarizes key quantitative data for Propyl Paraben and its ¹³C₆-labeled analog.

| Parameter | Value | Reference |

| Chemical Formula (¹³C₆) | C₄¹³C₆H₁₂O₃ | [5] |

| Molecular Weight (¹³C₆) | 186.16 g/mol | [5] |

| CAS Number (¹³C₆) | 2075718-26-0 | [5][6] |

| Appearance | White crystalline solid/powder | [1][7] |

| Melting Point (unlabeled) | 96-99 °C | [1] |

| Purity Specification (¹³C₆) | >95% (by HPLC) | [5][8] |

| Typical Synthesis Yield (unlabeled) | 81-93% | [2] |

| Solubility in Water (unlabeled) | 463 mg/L at 20 °C | [9] |

Conclusion

The synthesis of Propyl Paraben-¹³C₆ can be reliably achieved through the acid-catalyzed esterification of 4-hydroxybenzoic acid-¹³C₆ with n-propanol. Subsequent purification, primarily through recrystallization and preparative HPLC, is crucial to obtain the high purity required for its application as an internal standard in sensitive analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 13 C‐labeled parabens from isotopically enriched phenols using the Houben–Hoesch reaction | NSF Public Access Repository [par.nsf.gov]

- 7. HPLC Analysis of Propylparaben | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Propyl Paraben-13C6 CAS number and molecular weight

An In-depth Technical Guide to Propyl Paraben-13C6: Core Properties

For researchers, scientists, and drug development professionals, understanding the fundamental properties of isotopically labeled compounds is critical for experimental design and data interpretation. This guide provides the core technical data for this compound, a stable isotope-labeled version of Propyl Paraben.

Physicochemical Data

The essential identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are fundamental for substance identification, procurement, and regulatory compliance.

| Property | Value |

| CAS Number | 2075718-26-0[1][2][3][4] |

| Molecular Weight | 186.16 g/mol [1][2][3][4] |

Structural and Isotopic Information

This compound is a variant of Propyl Paraben where six carbon atoms in the benzene ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling is crucial for studies involving mass spectrometry, as it provides a distinct mass shift from the unlabeled endogenous compound.

Caption: Relationship between this compound and its key identifiers.

References

Propyl Paraben-13C6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propyl Paraben-13C6. The information presented herein is crucial for ensuring the integrity of the compound in research and pharmaceutical development applications. The stability of the isotopically labeled this compound is expected to be comparable to that of its unlabeled counterpart, Propyl Paraben.

Core Stability Profile

Propyl paraben is a stable and non-volatile compound.[1] However, it is susceptible to degradation under certain conditions, primarily through hydrolysis of its ester linkage. The primary degradation product is p-hydroxybenzoic acid (PHBA).[2][3][4][5] Further degradation of PHBA to phenol has also been reported.[3][5] The stability of propyl paraben is significantly influenced by pH, with increased degradation observed in both acidic and alkaline environments.[6][7][8]

Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Form | Storage Temperature | Atmosphere | Duration |

| Neat Solid | +4°C | Store under nitrogen | As per manufacturer's expiry |

| In Solvent | -20°C or -80°C | Store under nitrogen | 1 month at -20°C, 6 months at -80°C |

Quantitative Stability Data

The following tables summarize the quantitative data available from forced degradation studies on propyl paraben. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Table 1: Degradation of Propyl Paraben under Various Stress Conditions

| Stress Condition | Concentration of Stress Agent | Temperature | Duration | Percent Degradation | Primary Degradation Product | Reference |

| Acidic | 5N HCl | Room Temperature | Not Specified | ~3.5% | p-hydroxybenzoic acid | [6] |

| Alkaline | 5N NaOH | Room Temperature | Not Specified | ~11% | p-hydroxybenzoic acid | [6] |

| Oxidative | 30% H₂O₂ | Room Temperature | Not Specified | ~8% | Not Specified | [6] |

| Alkaline | 0.05 N NaOH | Not Specified | 24 hours | Significant Degradation | p-hydroxybenzoic acid | [9] |

| Acidic | 0.05 N HCl | Not Specified | 24 hours | Minor Degradation | p-hydroxybenzoic acid | [9] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies and the subsequent analysis by a stability-indicating HPLC method.

Forced Degradation Study Protocol

This protocol describes the conditions for inducing the degradation of this compound to assess its stability profile.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Neutralize the solution with a suitable base (e.g., 1N NaOH) before analysis.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Neutralize the solution with a suitable acid (e.g., 1N HCl) before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified duration (e.g., 24 hours).

-

Photostability: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Subject a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Propyl Paraben Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (pH adjusted with an acid, e.g., acetic acid or phosphoric acid). A common mobile phase is a mixture of water (pH 3.0 with glacial acetic acid) and methanol (30:70). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at 254 nm or 258 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.

Caption: Degradation pathway of this compound.

Caption: Experimental workflow for stability testing.

References

- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phexcom.com [phexcom.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity of Propyl Paraben-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Propyl Paraben-13C6, a crucial stable isotope-labeled internal standard used in quantitative bioanalytical studies. Understanding and verifying its isotopic enrichment is paramount for ensuring the accuracy and reliability of experimental results.

Introduction: The Role of this compound in Research

This compound is the n-propyl ester of p-hydroxybenzoic acid, where the six carbon atoms of the benzene ring have been replaced with the heavy isotope, carbon-13.[1] It serves as an ideal internal standard for mass spectrometry-based quantification of propylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples.[2][3] The six-mass-unit difference between the labeled standard and the native analyte allows for clear differentiation in a mass spectrometer, minimizing analytical interference and improving method precision. The efficacy of this standard is directly dependent on its isotopic and chemical purity.

Synthesis and Isotopic Labeling

The synthesis of this compound typically follows the established method for producing unlabeled parabens: an acid-catalyzed esterification.[4][5] The key to producing the labeled compound is the use of a 13C-enriched starting material. The process involves the reaction of 4-hydroxybenzoic acid-(ring-13C6) with n-propanol.[5] This ensures the stable isotopes are incorporated into the core phenolic ring structure of the molecule.

Caption: Synthesis pathway for this compound via esterification.

Isotopic and Chemical Purity Data

The quality of a stable isotope-labeled standard is defined by two key parameters: chemical purity and isotopic purity. Chemical purity refers to the percentage of the desired compound relative to any non-isotopic impurities. Isotopic purity (or isotopic enrichment) refers to the percentage of molecules that contain the specified number of heavy isotopes.

The table below summarizes purity specifications from commercial suppliers.

| Parameter | Specification | Analytical Method | Source |

| Isotopic Purity | 99% (ring-¹³C₆) | Mass Spectrometry | Cambridge Isotope Laboratories, Inc.[1] |

| Chemical Purity | >98% | Not Specified | Cambridge Isotope Laboratories, Inc.[1][6] |

| Chemical Purity | >95% | HPLC | LGC Standards[7][8] |

Experimental Protocols for Purity Determination

Verifying the isotopic and chemical purity of this compound requires robust analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining isotopic enrichment and distribution. By analyzing the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of 13C atoms.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: The sample is directly infused into the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for parabens, generating the [M-H]⁻ ion.[3]

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) acquires the full scan mass spectrum.

-

Data Analysis:

-

The molecular weight of unlabeled propylparaben (C10H12O3) is 180.20 g/mol .

-

The molecular weight of fully labeled this compound (C4¹³C6H12O3) is approximately 186.16 g/mol .[1][7]

-

The analysis focuses on the relative intensities of the ion peaks corresponding to the unlabeled species (M), partially labeled species (M+1 to M+5), and the fully labeled species (M+6).

-

Isotopic purity is calculated as the intensity of the M+6 peak relative to the sum of intensities of all related isotopic peaks (M to M+6).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, is used to confirm the position of the isotopic labels and can be used for quantitative assessment (qNMR).[9][10]

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl3).[11]

-

Data Acquisition: A high-field NMR spectrometer is used to acquire a proton-decoupled 13C NMR spectrum.

-

Spectral Analysis:

-

Label Confirmation: The spectrum of the 13C6-labeled compound will show intense signals for the aromatic carbons due to the high enrichment, while the signals for the propyl chain carbons will appear at their natural abundance intensity. The absence of significant peaks at the chemical shifts corresponding to the unlabeled aromatic carbons confirms the high degree of labeling at the intended positions.

-

Quantitative NMR (qNMR): By acquiring the spectrum under quantitative conditions (e.g., with a long relaxation delay and using an internal standard of known concentration), the enrichment level can be determined. The integral of the enriched carbon signals is compared against the integral of a signal from a certified reference material.

-

Overall Quality Control Workflow

The determination of isotopic purity is a critical step in the overall quality control and certification process for producing a reliable analytical standard.

Caption: Quality control workflow for certifying this compound.

Conclusion

The utility of this compound as an internal standard is fundamentally linked to its high isotopic and chemical purity. For researchers in drug development and related fields, it is essential to use standards with a well-characterized certificate of analysis. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit to verify the isotopic enrichment, confirm the labeling pattern, and ensure the overall quality required for precise and accurate quantitative studies.

References

- 1. ð-Propyl paraben (ð-propyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9763-1.2 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylparaben - Wikipedia [en.wikipedia.org]

- 5. Propylparaben synthesis - chemicalbook [chemicalbook.com]

- 6. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9845-1.2 [isotope.com]

- 7. This compound | CAS 94-13-3 | LGC Standards [lgcstandards.com]

- 8. This compound | CAS 94-13-3 | LGC Standards [lgcstandards.com]

- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propyl Paraben-13C6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Propyl Paraben-13C6 as a stable isotope tracer in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this powerful tool. This document covers the core principles of propyl paraben metabolism, detailed experimental protocols, quantitative data from relevant studies, and the impact of propyl paraben on key signaling pathways.

Introduction to Propyl Paraben and Isotope Tracing

Propyl paraben (propyl 4-hydroxybenzoate) is an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products.[1] Due to its widespread human exposure, understanding its metabolic fate and biological effects is of significant interest. Stable isotope tracing is a powerful technique used to track the metabolic fate of compounds within a biological system.[2][3] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can follow the compound and its metabolites through various biochemical pathways.

This compound is a form of propyl paraben where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This labeling allows for the unambiguous detection and quantification of propyl paraben and its metabolites using mass spectrometry-based techniques, distinguishing them from endogenous or background levels of the unlabeled compound.[4][5] The use of 13C-labeled compounds is a cornerstone in metabolic research, aiding in the elucidation of metabolic pathways, pharmacokinetics, and the mechanisms of drug action and toxicity.[4][5][6]

Metabolism of Propyl Paraben

The metabolism of propyl paraben in humans is rapid and primarily involves two major pathways, leading to its excretion in urine.[1][7]

-

Hydrolysis: The primary metabolic route is the hydrolysis of the ester bond by carboxylesterases, which are present in the skin, intestine, and liver. This reaction cleaves propyl paraben into p-hydroxybenzoic acid (pHBA) and propanol.

-

Conjugation: Both the parent compound (propyl paraben) and its primary metabolite (pHBA) can undergo phase II conjugation reactions. These include glucuronidation and sulfation, which increase their water solubility and facilitate their elimination from the body. pHBA can be further metabolized to p-hydroxyhippuric acid (pHHA).[8]

The major metabolites excreted in urine are conjugates of pHBA, along with smaller amounts of conjugated propyl paraben, free pHBA, and pHHA.[8]

Experimental Protocols for this compound Tracer Studies

While a specific, universally adopted protocol for this compound does not exist, the following sections provide a detailed framework for conducting such studies based on established methodologies for stable isotope tracing and paraben analysis.

In Vivo Human Pharmacokinetic Study Protocol

This protocol is adapted from studies on deuterium-labeled propyl paraben and provides a robust framework for a human pharmacokinetic study using this compound.[8]

3.1.1. Study Design and Volunteer Recruitment

-

Recruit healthy adult volunteers with no known allergies to parabens.

-

Volunteers should avoid using personal care products and consuming foods known to contain parabens for a specified period before and during the study to minimize background exposure.

-

Obtain informed consent and ethical approval from the relevant institutional review board.

3.1.2. Dosing and Sample Collection

-

Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., ethanol) and administer a single oral dose (e.g., 0.6 mg/kg body weight).[8]

-

Blood Sampling: Collect blood samples in appropriate tubes (e.g., serum-separating tubes) at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).[8]

-

Urine Sampling: Collect a pre-dose urine sample and all urine excreted over a 48-hour period post-dose in separate, pre-weighed containers for each collection interval (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours). Record the volume or weight of each urine sample.

-

Sample Storage: Immediately process and store all samples at -80°C until analysis.

3.1.3. Sample Preparation and Analysis (LC-MS/MS)

-

Internal Standards: Spike all samples, calibration standards, and quality controls with an appropriate internal standard (e.g., deuterium-labeled propyl paraben or another 13C-labeled paraben not being quantified).

-

Enzymatic Hydrolysis (for total metabolite concentration): To measure total (free + conjugated) concentrations of this compound and its metabolites, treat an aliquot of the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Extraction:

-

Serum/Plasma: Perform protein precipitation by adding ice-cold acetonitrile. Centrifuge and collect the supernatant.

-

Urine: Dilute the urine sample with water before extraction.

-

Solid-Phase Extraction (SPE): Use a polymeric reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of methanol in water, and elute the analytes with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

-

Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid).[8]

-

Set the mass spectrometer to operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its metabolites.

-

In Vitro Cell Culture Metabolomics Protocol

This protocol outlines a general workflow for investigating the metabolic perturbations induced by this compound in a cell culture model.

3.2.1. Cell Culture and Treatment

-

Culture the desired cell line (e.g., human hepatocytes, adipocytes, or breast cancer cells) under standard conditions.

-

Seed cells in multi-well plates and allow them to adhere and grow to a specified confluency (e.g., 70-80%).

-

Replace the culture medium with a fresh medium containing a known concentration of this compound or the vehicle control.

-

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

3.2.2. Metabolite Extraction

-

Aspirate the culture medium.

-

Quench metabolic activity by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

3.2.3. LC-HRMS (High-Resolution Mass Spectrometry) Analysis

-

Dry the metabolite extract under vacuum or nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

-

Perform chromatographic separation using a suitable column (e.g., HILIC for polar metabolites or C18 for nonpolar metabolites).

-

Acquire data in both positive and negative ion modes over a broad mass range.

-

Process the raw data using appropriate software to identify and quantify the 13C-labeled propyl paraben metabolites and to measure changes in the endogenous metabolome.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from pharmacokinetic and metabolomic studies of propyl paraben.

Table 1: Pharmacokinetic Parameters of Propyl Paraben in Humans after a Single Oral Dose

| Parameter | Value | Reference |

| Dose | 0.6 mg/kg bw (deuterium-labeled) | [8] |

| Tmax (Time to peak concentration) | < 2 hours | [8] |

| Terminal Half-life (t1/2) | 2.9 hours | [8] |

| Urinary Excretion (48h, % of dose) | ||

| - Free Propyl Paraben | 0.05% | [8] |

| - Total Propyl Paraben (free + conjugates) | 8.6% | [8] |

| - p-Hydroxybenzoic Acid (pHBA) | 7.0% | [8] |

| - p-Hydroxyhippuric Acid (pHHA) | 23.2% | [8] |

Table 2: Significant Changes in Urinary Metabolites with High Propyl Paraben Exposure

| Metabolite | Change in High Exposure Group | Putative Metabolic Pathway Affected | Reference |

| Glycine | Increased | Glycine and Serine Metabolism | [9] |

| Threonine | Increased | Amino Acid Metabolism | [9] |

| Serine | Increased | Glycine and Serine Metabolism | [9] |

| Ornithine | Increased | Urea Cycle / Ammonia Recycling | [9] |

| Isoleucine | Increased | Branched-Chain Amino Acid Metabolism | [9] |

| Citrate | Increased | Tricarboxylic Acid (TCA) Cycle | [9] |

| Palmitic Acid | Decreased | Lipid Metabolism / PPAR Pathway | [9] |

| 2-Palmitoylglycerol | Decreased | Lipid Metabolism / PPAR Pathway | [9] |

| Picolinic Acid | Increased | Tryptophan Metabolism / AhR Pathway | [9] |

Propyl Paraben and Cellular Signaling Pathways

Propyl paraben has been shown to modulate several key signaling pathways, which may underlie some of its biological effects.

PI3K-mTOR Pathway

The PI3K-mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that propyl paraben can suppress this pathway. This inhibition may be linked to observed effects on muscle development.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Propyl paraben has been shown to act as an agonist for PPARγ, with its potency increasing with the length of the alkyl chain.[4] Activation of PPARγ can influence adipocyte differentiation.

Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor involved in sensing environmental stimuli and regulating gene expression related to xenobiotic metabolism and immune responses. Some studies suggest that propyl paraben can act as a ligand for AhR, leading to its activation and subsequent downstream effects.[8][10]

Experimental Workflow for a this compound Tracer Study

The following diagram illustrates a comprehensive workflow for a metabolic study using this compound.

Conclusion

This compound is a valuable tool for elucidating the metabolic fate and biological impacts of propyl paraben. By leveraging stable isotope tracing with advanced analytical techniques, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion, as well as its influence on cellular metabolism and signaling pathways. The methodologies and data presented in this guide provide a solid foundation for designing and interpreting robust metabolic studies, ultimately contributing to a more comprehensive understanding of the role of propyl paraben in human health and disease.

References

- 1. ewg.org [ewg.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Parabens on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 7. Propylparaben impairs muscle development in zebrafish via the PI3K-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aryl hydrocarbon receptor potency of chlorinated parabens in the aquatic environment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Endocrine-Disrupting Potential of Propylparaben and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylparaben (PP), an alkyl ester of p-hydroxybenzoic acid, is extensively used as a preservative in pharmaceuticals, cosmetics, and food products due to its broad-spectrum antimicrobial properties. However, mounting evidence from in vitro and in vivo studies has raised significant concerns regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the endocrine-disrupting effects of propylparaben and its primary metabolite, p-hydroxybenzoic acid (PHBA). We delve into the molecular mechanisms of action, including interactions with estrogen and androgen receptors, inhibition of key steroidogenic enzymes, and disruption of thyroid hormone homeostasis. This document summarizes quantitative data from key studies, details the experimental protocols used for assessment, and provides visual representations of critical pathways and workflows to support researchers and drug development professionals in understanding and evaluating the endocrine-disrupting potential of this widely used compound.

Mechanisms of Endocrine Disruption

Propylparaben exerts its endocrine-disrupting effects through multiple pathways, primarily by interfering with sex hormone and thyroid signaling. Its activity is complex, demonstrating weak estrogenicity, significant anti-androgenic properties, and potential for thyroid axis disruption.

Estrogenic Activity

Propylparaben is classified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen. Although its potency is several orders of magnitude lower than that of 17β-estradiol, its widespread use raises concerns about continuous low-dose exposure.[1][2]

-

Estrogen Receptor (ER) Binding and Activation: Propylparaben can directly bind to estrogen receptors (ERα and ERβ), initiating the downstream signaling cascade. This binding triggers the transcription of estrogen-responsive genes, leading to estrogenic effects.[3] In vitro studies using human breast cancer cell lines (MCF-7), which are estrogen-responsive, have demonstrated that propylparaben can stimulate cell proliferation.[4] This proliferative effect is a hallmark of estrogenic activity.[5] Molecular docking analyses have also shown that parabens can fit into the active site of human estrogen receptors.[6]

Anti-Androgenic Activity

Perhaps more significant than its estrogenic effects is the anti-androgenic activity of propylparaben. It acts as an androgen receptor (AR) antagonist, inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone.

-

Androgen Receptor Antagonism: In vitro studies have shown that propylparaben can inhibit testosterone-induced transcriptional activity in a concentration-dependent manner.[4][7] This indicates direct competition or interference with the androgen receptor's function.

-

In Vivo Effects: The Hershberger bioassay, a standard in vivo test for anti-androgenicity, has confirmed these effects. In castrated, testosterone-supplemented male rats, oral administration of propylparaben at doses of 250 and 750 mg/kg/day resulted in a significant decrease in the weights of androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscles.[8][9] These effects are often accompanied by an increase in luteinizing hormone (LH) levels, consistent with a disruption of the hypothalamic-pituitary-gonadal (HPG) axis feedback mechanism.[6][8] Furthermore, studies in adult male rats have reported decreased serum testosterone levels and reduced sperm production at exposure levels comparable to the acceptable daily intake in some regions.[10]

Disruption of Steroidogenesis and Thyroid Function

-

Aromatase Inhibition: Aromatase (CYP19A1) is a critical enzyme that converts androgens to estrogens. Some studies have suggested that propylparaben can act as an aromatase inhibitor, although this effect typically requires micromolar concentrations.[11] Inhibition of this enzyme can lead to an imbalance in the androgen-to-estrogen ratio, contributing to endocrine disruption.

-

Thyroid Axis Disruption: Propylparaben has been shown to interfere with the hypothalamic-pituitary-thyroid (HPT) axis.[12] Animal studies have demonstrated that exposure can lead to decreased levels of circulating thyroxine (T4).[12] In an amphibian model (Xenopus tropicalis), propylparaben exposure led to the downregulation of genes involved in thyroid hormone metabolism and transport (dio3 and ttr). While the precise mechanism is still under investigation, potential targets include thyroid peroxidase (TPO), an essential enzyme for thyroid hormone synthesis.

Metabolism of Propylparaben

Upon absorption, propylparaben is rapidly metabolized. The primary metabolic pathway is hydrolysis of the ester bond by non-specific esterases in the skin, liver, and blood to form p-hydroxybenzoic acid (PHBA) and propanol.[13][14] PHBA is the main metabolite found in urine. Both propylparaben and PHBA can also undergo Phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are readily excreted.[13] A small fraction of the parent compound may be excreted unchanged. The endocrine activity of the conjugated metabolites is generally considered to be negligible, but the activity of PHBA is of interest. While PHBA has shown weak estrogenic activity in some assays, it is generally considered non-estrogenic and lacks significant anti-androgenic effects.[5][15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the endocrine-disrupting effects of propylparaben.

Table 1: In Vitro Quantitative Data for Propylparaben

| Assay Type | Endpoint | Cell Line / System | Result | Reference(s) |

| Estrogenic Activity | ||||

| ER Competitive Binding | IC₅₀ | Human ER | 150 µM | [4] |

| ER Competitive Binding | IC₅₀ | Rat Uteri ER / MCF-7 | 1.65 - 245 µM | [11] |

| MCF-7 Cell Proliferation | EC₅₀ | MCF-7 | 1.9 µM | [4] |

| ER Transactivation | Relative Activity | T47D Cells | 104% of control at 95th percentile exposure level | [17] |

| Anti-Androgenic Activity | ||||

| AR Transactivation | Inhibition | Stably Transfected Kidney Cells | ~40% inhibition of testosterone at 10 µM | [4][7] |

| Enzyme Inhibition | ||||

| 17β-HSD1 Inhibition | IC₅₀ | Recombinant Enzyme | > 100 µM | [18] |

| Estrogen Sulfotransferase | IC₅₀ | Human Skin Cytosol | ~60 µM (estimated) | [4] |

Table 2: In Vivo Quantitative Data for Propylparaben

| Study Type | Species | Endpoint | Dose / Result | Reference(s) |

| Anti-Androgenic Activity | ||||

| Hershberger Assay | Immature Male Rat | ↓ Accessory Sex Organ Weights | Significant decrease at 250 & 750 mg/kg/day | [8][9] |

| Reproductive Toxicity | 3-week-old Male Rat | ↓ Daily Sperm Production | Significant decrease at ≥ 0.10% in diet (~100 mg/kg/day) | [10] |

| Reproductive Toxicity | 3-week-old Male Rat | ↓ Serum Testosterone | Significant decrease at 1.00% in diet (~1000 mg/kg/day) | [10] |

| Thyroid Disruption | ||||

| HPT Axis Study | Female Rat | ↓ Serum T4 | Effect observed at 1000 mg/kg/day | [12] |

Detailed Experimental Protocols

Protocol: Aromatase (CYP19A1) Inhibition Assay

This protocol describes a common method for assessing aromatase inhibition using human recombinant microsomes.

Objective: To determine the concentration of a test substance (e.g., Propylparaben) that inhibits 50% of aromatase activity (IC₅₀).

Materials:

-

Human recombinant microsomes containing CYP19A1 and NADPH-cytochrome P450 reductase.

-

Substrate: Androstenedione (ASDN).

-

Cofactor: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Positive Control Inhibitor: Letrozole or Anastrozole.

-

Assay Buffer: Potassium phosphate buffer (pH 7.4).

-

Detection System: For product (estrone or estradiol) quantification, either an ELISA kit or a fluorometric or radiometric method (e.g., tritiated water release from [1β-³H]-androstenedione).[19][20]

Procedure:

-

Preparation: Thaw recombinant microsomes on ice. Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) and consistent across all wells.[21]

-

Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine the assay buffer, microsomal protein (e.g., 10-20 µg), and the test compound/control at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation: Start the reaction by adding the substrate (Androstenedione) and the NADPH-generating system.[20]

-

Incubation: Incubate the reaction for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or by heat inactivation).[20]

-

Quantification: Centrifuge to pellet the protein. Analyze the supernatant for the amount of estrogen formed using the chosen detection method (e.g., ELISA).

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol: Androgen Receptor (AR) Transcriptional Activation Assay

This protocol describes an in vitro method to assess the androgenic or anti-androgenic activity of a compound.

Objective: To determine if a test substance can act as an agonist or antagonist of the human androgen receptor (hAR).

Materials:

-

A stable cell line expressing the hAR and an androgen-responsive reporter gene construct (e.g., luciferase). Examples include AR-EcoScreen, AR-CALUX, or 22Rv1/MMTV_GR-KO cells.[22][23]

-

Cell culture medium and supplements (e.g., phenol red-free medium to avoid estrogenic interference).

-

Agonist Mode: Reference androgen (e.g., Testosterone or DHT).

-

Antagonist Mode: Reference anti-androgen (e.g., Flutamide).

-

Luciferase assay reagent.

-

Opaque 96-well cell culture plates.

Procedure:

-

Cell Seeding: Plate the transfected cells in an opaque 96-well plate at a predetermined density and allow them to attach overnight.

-

Dosing:

-

Agonist Mode: Remove the seeding medium and expose cells to serial dilutions of the test compound. Include a vehicle control and a reference androgen dilution series.

-

Antagonist Mode: Expose cells to serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of a reference androgen (e.g., DHT). Include controls for vehicle, reference androgen alone, and a reference anti-androgen.[7]

-

-

Incubation: Incubate the plate for approximately 24 hours at 37°C in a CO₂ incubator.

-

Cell Lysis and Measurement: After incubation, wash the cells and add a lysis buffer. Then, add the luciferase substrate reagent.

-

Quantification: Measure the luminescence using a luminometer. Luminescence is directly proportional to the level of reporter gene activation.

-

Data Analysis:

-

Agonist Mode: Compare the luminescence induced by the test compound to the vehicle control to determine agonistic activity.

-

Antagonist Mode: Compare the luminescence in the presence of the androgen and the test compound to the luminescence from the androgen alone to determine the percent inhibition and antagonistic activity.

-

Protocol: Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes an in vitro assay to screen for inhibitors of TPO.

Objective: To measure the inhibition of TPO enzymatic activity by a test compound.

Materials:

-

TPO Source: Rat or porcine thyroid gland microsomes, or lysates from a human thyroid cell line (e.g., Nthy-ori 3-1).[24][25]

-

Substrate: Guaiacol or a fluorogenic substrate like Amplex UltraRed (AUR).[26][27]

-

Hydrogen Peroxide (H₂O₂).

-

Assay Buffer: Potassium phosphate or glycine-NaOH buffer.

-

Positive Control Inhibitor: Methimazole (MMI) or Propylthiouracil (PTU).

-

96-well plate (clear for colorimetric, black for fluorometric).

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, TPO source (microsomes), substrate (e.g., guaiacol), and the test compound at various concentrations.[24][26]

-

Pre-incubation: Incubate the mixture briefly at the reaction temperature (e.g., 37°C).

-

Initiation: Start the reaction by adding a fixed concentration of H₂O₂.

-

Measurement: Immediately measure the change in absorbance (for guaiacol, at ~470 nm) or fluorescence (for AUR) over time in a kinetic mode using a plate reader. The rate of the reaction is proportional to TPO activity.[24]

-

Data Analysis: Determine the reaction rate for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The available scientific evidence strongly indicates that propylparaben is an endocrine-disrupting chemical. Its most potent activity appears to be anti-androgenic, with in vivo studies confirming significant effects on the male reproductive system. While its estrogenic activity is weak, it is nonetheless present and contributes to its overall endocrine-disrupting profile. Furthermore, emerging data points towards interference with thyroid hormone homeostasis. The primary metabolite, PHBA, appears to be significantly less active than the parent compound.

For professionals in research and drug development, it is critical to consider these endocrine-disrupting properties. The use of propylparaben as an excipient in drug formulations warrants careful risk assessment, particularly for products intended for chronic use or for vulnerable populations such as pregnant women and children. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for evaluating the safety of propylparaben and for screening alternative compounds for similar endocrine-disrupting liabilities. Continued research is essential to fully elucidate the long-term health consequences of human exposure to this ubiquitous preservative.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. epa.gov [epa.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. epa.gov [epa.gov]

- 22. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 23. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 24. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicokinetics of Propylparaben Utilizing Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of propylparaben, with a specific focus on studies that have employed labeled compounds to elucidate its absorption, distribution, metabolism, and excretion (ADME). The use of isotopically labeled molecules, such as those containing Carbon-14 ([¹⁴C]) or deuterium (D), allows for precise tracking and quantification of the compound and its metabolites within a biological system.

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data from pivotal studies on the toxicokinetics of propylparaben using labeled compounds in both animal models and humans.

Table 1: Pharmacokinetic Parameters of Propylparaben and its Metabolite p-Hydroxybenzoic Acid (pHBA) in Rats

| Parameter | Oral Administration ([¹⁴C]-Propylparaben) | Dermal Administration ([¹⁴C]-Propylparaben) | Reference |

| Dose | 100 mg/kg | 100 mg/kg | [1][2] |

| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | [1][2] |

| Tmax (pHBA in plasma) | ~0.5 hours | ~8 hours | [1][2] |

| Cmax (pHBA in plasma) | 4-10 fold higher than dermal | Lower than oral | [1][2] |

| AUC (pHBA in plasma) | 4-10 fold higher than dermal | Lower than oral | [1][2] |

| Primary Metabolite Detected in Plasma | p-Hydroxybenzoic Acid (pHBA) | p-Hydroxybenzoic Acid (pHBA) | [1][2] |

Table 2: Mass Balance of [¹⁴C]-Propylparaben in Rats (72 hours post-dose)

| Route of Administration | % of Administered Dose in Urine | % of Administered Dose in Feces | % of Administered Dose in Tissues and Carcass | % Unabsorbed (Dermal) | Total Recovery (%) | Reference |

| Oral | >70% | <4% | ~2% | N/A | Not specified | [1][2] |

| Dermal | 14-27% | <2% | Not specified | >50% | Not specified | [1][2] |

Table 3: Tissue Distribution of Radioactivity 72 hours After Oral Administration of [¹⁴C]-Propylparaben in Rats (% of Administered Dose)

| Tissue | % of Administered Dose |

| Liver | 0.08% |

| Kidneys | 0.03% |

| Fat | 0.12% |

| Muscle | 0.45% |

| Skin | 0.25% |

| Remaining Carcass | 1.1% |

| Total in Tissues | ~2% |

| Reference: Derived from data in Aubert et al., 2012. |

Table 4: Dermal Absorption and Metabolism of [¹⁴C]-Propylparaben in Human and Pig Skin (ex vivo)

| Parameter | Human Skin | Pig Skin | Reference |

| Total Radioactivity in Receptor Medium (24h) | 56.0 ± 2.6% of applied dose | 50.3 ± 1.1% of applied dose | [3] |

| Metabolites in Receptor Medium (24h) | 55.8 ± 2.9% of applied dose | 50.3 ± 1.1% of applied dose | [3] |

| Unchanged Propylparaben in Receptor Medium (24h) | 0.2 ± 0.2% of applied dose | Not specified | [3] |

| Predominant Metabolite | p-Hydroxybenzoic Acid (pHBA) | pHBA-glucuronides | [3] |

Experimental Protocols

This section details the methodologies employed in key studies that utilized labeled propylparaben.

In Vivo Toxicokinetics of [¹⁴C]-Propylparaben in Rats (Aubert et al., 2012)

-

Test Substance: [¹⁴C]-propylparaben, uniformly labeled on the phenyl ring.

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dosing:

-

Oral: Single dose of 100 mg/kg administered by gavage.

-

Dermal: Single topical application of 100 mg/kg.

-

-

Sample Collection:

-

Mass Balance: Urine and feces were collected at 24, 48, and 72 hours post-dose. At 72 hours, animals were euthanized, and blood, selected tissues, and the remaining carcass were collected.

-

Pharmacokinetics: Blood samples were collected at various time points post-dosing.

-

-

Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in liquid samples (urine, plasma) was determined by liquid scintillation counting. Solid samples (feces, tissues) were combusted, and the resulting ¹⁴CO₂ was trapped and quantified by liquid scintillation counting.

-

Metabolite Profiling: Plasma samples were analyzed to identify the radioactive components. The study reported that the single radioactive peak detected corresponded to p-hydroxybenzoic acid (pHBA). The specific chromatographic method for this separation was not detailed in the abstract but would have likely involved radio-HPLC or a similar technique.

-

Ex Vivo Dermal Absorption of [¹⁴C]-Propylparaben (Hewitt et al., 2020, as cited in SCCS/1623/20)

-

Test System: Dermatomed human and pig skin mounted in in-line flow-through diffusion cells.

-

Test Substance: Ring-labeled [¹⁴C]-propylparaben, mixed with unlabeled propylparaben to achieve the desired concentration and a radiolabel concentration of 0.30 μCi/10 μL.

-

Dosing: A 10 μL/cm² dose was applied to the skin surface.

-

Experimental Setup: The receptor compartment of the diffusion cell was filled with 0.9% NaCl in water, supplemented with 1% (w/v) bovine serum albumin and 0.05% (v/v) gentamycin sulfate. The flow rate of the receptor fluid was 1 mL/h.

-

Sample Collection: The receptor medium was collected over a 24-hour period.

-

Analytical Methods:

-

Metabolite Analysis: The collected receptor medium was analyzed by radio-high-performance liquid chromatography (radio-HPLC) with flow scintillation counting to separate and quantify [¹⁴C]-propylparaben and its radiolabeled metabolites.

-

Metabolite Identification: Metabolites were identified using liquid chromatography-electrospray ionization-high-resolution mass spectrometry (LC-ESI-HRMS).

-

Toxicokinetics of Propylparaben in Juvenile Rats (Gazin et al., 2013)

-

Test Substance: Unlabeled propylparaben.

-

Animal Model: Male Wistar rats, with dosing initiated on postnatal day (PND) 21.

-

Dosing: Oral gavage at doses of 3, 10, 100, or 1000 mg/kg/day for 8 weeks.

-

Sample Collection: Blood samples were collected from satellite animals on PND 21 and PND 77 for toxicokinetic analysis.

-

Analytical Methods: The study measured plasma concentrations of propylparaben. While the specific analytical method is not detailed in the abstract, such studies typically employ a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent compound and its major metabolites in plasma.

Visualizations: Pathways and Workflows

Metabolic Pathway of Propylparaben

The primary metabolic pathway of propylparaben involves hydrolysis to p-hydroxybenzoic acid (pHBA), followed by conjugation reactions.

Experimental Workflow for In Vivo Labeled Toxicokinetic Study

This diagram illustrates a typical workflow for a toxicokinetic study of a labeled compound in an animal model.

References

- 1. Oral propylparaben administration to juvenile male Wistar rats did not induce toxicity in reproductive organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro skin absorption tests of three types of parabens using a Franz diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Propylparaben in Cosmetics Using Propyl Paraben-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of propylparaben in various cosmetic matrices using a robust and reliable method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Propyl Paraben-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in complex samples.

Introduction

Propylparaben is a widely used preservative in cosmetic and personal care products due to its effective antimicrobial properties.[1] Regulatory bodies worldwide have established maximum permitted concentration levels for parabens in cosmetics to ensure consumer safety.[2] Therefore, accurate and sensitive analytical methods are essential for monitoring the concentration of propylparaben in these products. This application note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the quantification of propylparaben, employing this compound to achieve reliable results across diverse cosmetic formulations.

Experimental Protocols

A generic experimental workflow for the analysis of propylparaben in cosmetics is outlined below. Specific modifications for different sample matrices are also provided.

Caption: A generalized workflow for the quantitative analysis of propylparaben in cosmetics.

-

Propylparaben (analytical standard, >99% purity)

-

This compound (isotopic standard, >99% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Various cosmetic samples (creams, lotions, shampoos, etc.)

-

Propylparaben Stock Solution (1 mg/mL): Accurately weigh 10 mg of propylparaben standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the propylparaben stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the IS solution to a final concentration of 100 ng/mL.

The sample preparation procedure may need to be adjusted based on the cosmetic matrix.

For Creams and Lotions:

-

Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL polypropylene centrifuge tube.[3]

-

Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[3]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.[4]

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize solid excipients.[3]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

For Shampoos and other Aqueous Solutions:

-

Accurately weigh approximately 100 mg of the shampoo sample into a 15 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution.

-

Add 5 mL of methanol and vortex for 2 minutes.

-

Follow steps 5-7 from the creams and lotions protocol.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Propylparaben | 179.1 | 92.1 | 136.1 | -20 |

| This compound (IS) | 185.1 | 98.1 | 142.1 | -20 |

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of propylparaben in the cosmetic samples is determined by constructing a calibration curve.

Caption: Logical flow for the quantification of propylparaben using an internal standard method.

-

Peak Integration: Integrate the chromatographic peaks for both propylparaben and this compound.

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of propylparaben to the peak area of the internal standard (this compound). Plot this ratio against the known concentration of propylparaben to generate a calibration curve.

-

Quantification: Calculate the peak area ratio for the cosmetic sample and determine the concentration of propylparaben using the linear regression equation from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[5]

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |

| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) ≥ 10, with acceptable precision and accuracy. |

| Accuracy (Recovery) | Within 80-120% of the nominal concentration for spiked samples at different levels. |

| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15% RSD. |

| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |

Quantitative Data Presentation

The following tables present representative quantitative data for propylparaben in various cosmetic products, determined using an LC-MS/MS method with an isotopically labeled internal standard.

Table 4: Propylparaben Content in Commercial Cosmetic Products

| Sample ID | Cosmetic Product Type | Propylparaben Concentration (µg/g) | % (w/w) |

| CRM-001 | Face Cream | 1250 | 0.125 |

| LOT-002 | Body Lotion | 850 | 0.085 |

| SHM-003 | Shampoo | 550 | 0.055 |

| FDN-004 | Foundation | 1500 | 0.150 |

| LIP-005 | Lipstick | 300 | 0.030 |

Note: The data presented are for illustrative purposes and may not be representative of all products on the market. The levels of propylparaben in commercial products can vary significantly.[1][6]

Table 5: Recovery of Propylparaben from Spiked Cosmetic Matrices

| Matrix Type | Spiking Level (µg/g) | Mean Recovery (%) | RSD (%) (n=3) |

| Face Cream | 500 | 98.5 | 3.2 |

| 1000 | 101.2 | 2.5 | |

| 2000 | 99.8 | 2.8 | |

| Shampoo | 500 | 95.7 | 4.1 |

| 1000 | 98.1 | 3.5 | |

| 2000 | 97.4 | 3.9 |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantitative analysis of propylparaben in a wide range of cosmetic products. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, offer a comprehensive framework for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries. This method is well-suited for routine monitoring to ensure compliance with regulatory limits and to guarantee product safety.

References

- 1. ijomr.org [ijomr.org]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. akjournals.com [akjournals.com]

- 5. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: High-Throughput Analysis of Propylparaben in Human Urine using SPE and UPLC-MS/MS

Introduction

Propylparaben, an ester of p-hydroxybenzoic acid, is widely utilized as an antimicrobial preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and foods.[1] Its extensive use has led to ubiquitous human exposure, raising concerns about its potential as an endocrine-disrupting chemical (EDC).[2][3] Studies have indicated that propylparaben can exhibit weak estrogenic activity and may interfere with androgen signaling and steroidogenesis.[4][5][6] Consequently, biomonitoring of propylparaben in human samples, such as urine, is crucial for assessing exposure levels and understanding its potential health implications. In urine, propylparaben is excreted as both the free parent compound and its conjugated metabolites (glucuronides and sulfates).[7] To accurately quantify total propylparaben exposure, an enzymatic hydrolysis step is necessary to cleave these conjugates prior to extraction and analysis.

This application note details a robust and sensitive method for the determination of total propylparaben in human urine samples. The workflow involves an enzymatic hydrolysis step to deconjugate propylparaben metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Final analysis is performed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offering high selectivity and low detection limits.

Experimental Workflow

Caption: Experimental workflow for propylparaben detection in urine.

Propylparaben Endocrine Disruption Pathway

Caption: Propylparaben's endocrine disruption mechanisms.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of propylparaben in urine.

| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |

| Online SPE-LC-MS/MS | 0.2 - 2 | 0.7 - 6 | 98.3 - 106.4 | [8] |

| Offline SPE-LC-MS/MS | 0.019 - 0.044 | 0.2 | 85.3 - 105.9 | [8][9] |

| MEPS-UPLC-MS/MS | - | 0.5 | 91.2 - 115 | [10] |

| FPSE-HPLC-DAD | 0.003 (µg/mL) | 0.01 (µg/mL) | 86.3 - 104 | [11] |

| DLLME-HPLC-FD | 0.09 - 0.18 (µg/mL) | 0.28 - 0.54 (µg/mL) | > 82.00 | |

| GC-MS/MS | 0.003 (mg/L) | - | 80.63 - 119.71 |

Experimental Protocols

Materials and Reagents

-

Propylparaben standard (Sigma-Aldrich)

-

Isotopically labeled internal standard (e.g., Propylparaben-d4)

-

β-glucuronidase/sulfatase from Helix pomatia (Roche Applied Science)

-

Ammonium acetate buffer (1 M, pH 5.0)

-

Formic acid (0.1 M)

-

HPLC-grade acetonitrile and methanol

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 30 mg/mL)

Protocol for Enzymatic Hydrolysis

This protocol is for the deconjugation of propylparaben glucuronides and sulfates to measure the total propylparaben concentration.

-

Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

-

Spike the sample with 50 µL of the internal standard solution.

-

Add 50 µL of the β-glucuronidase/sulfatase enzyme solution prepared in 1 M ammonium acetate buffer (pH 5.0).[7]

-

Vortex the mixture gently.

-

Incubate the samples for 4 hours at 37°C.[7] Some methods suggest that ultrasound-assisted hydrolysis can reduce incubation time.[3]

-

After incubation, acidify the sample by adding 10 µL of 0.1 M formic acid to stop the enzymatic reaction and prepare the sample for SPE.[7]

Protocol for Solid-Phase Extraction (SPE)

This protocol is for the cleanup and concentration of the hydrolyzed urine sample.

-

Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of acetonitrile followed by 3 mL of deionized water.[9] Do not allow the cartridge to go dry.

-

Loading: Load the entire acidified urine sample from the hydrolysis step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[9]

-

Drying: Dry the cartridge under vacuum for approximately 2 hours to remove any residual water.[9]

-

Elution: Elute the retained propylparaben from the cartridge with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol for UPLC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of propylparaben.

-

Chromatographic System: Agilent 1200 series HPLC or equivalent.[9]

-

Column: Synergi 4U Fusion-RP (75 x 2.0 mm, 80Å; Phenomenex) or equivalent C18 column.[9]

-

Mobile Phase A: 5 mM Ammonium formate in water.

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-2.5 min: 100% A

-

2.5-4 min: Gradient to 30% A

-

4-14 min: Hold at 30% A

-

14.1-17 min: Return to 100% A (re-equilibration)

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.[10]

-

MRM Transitions:

-

Propylparaben: Precursor ion (m/z) 178.9 → Product ion (m/z) 91.9[9]

-

Propylparaben-d4 (IS): Precursor ion (m/z) 183.0 → Product ion (m/z) 96.0

-

-

Optimization: Declustering potential, entrance potential, and collision energy should be optimized for the specific instrument used to achieve maximum sensitivity.[9]

Conclusion

The described method, combining enzymatic hydrolysis, solid-phase extraction, and UPLC-MS/MS analysis, provides a reliable, sensitive, and high-throughput approach for the quantification of total propylparaben in human urine samples. This methodology is well-suited for large-scale epidemiological studies and biomonitoring programs aimed at assessing human exposure to this prevalent endocrine-disrupting chemical. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and professionals in the fields of environmental health, toxicology, and drug development.

References

- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpp.org [bcpp.org]

Application Notes and Protocols: Use of Propyl Paraben-13C6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been the subject of numerous pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its ubiquitous presence, studies investigating the pharmacokinetics of exogenously administered propyl paraben require methods to distinguish the dosed compound from background environmental exposure. Stable isotope-labeled compounds, such as Propyl Paraben-13C6, are invaluable tools in these investigations.